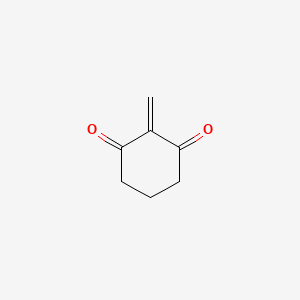![molecular formula C7H12S2 B14319261 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene CAS No. 112928-65-1](/img/no-structure.png)
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is a chemical compound that belongs to the class of dihydrothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a methylsulfanyl group attached to an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrothiophene with a methylsulfanyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl{5-[2-(methylsulfanyl)ethyl]-1,3,4-oxadiazol-2-yl}methanamine .
- 5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione .
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol .
Uniqueness
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is unique due to its specific structural features, such as the presence of a thiophene ring and a methylsulfanyl group
Eigenschaften
| 112928-65-1 | |
Molekularformel |
C7H12S2 |
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
5-(2-methylsulfanylethyl)-2,3-dihydrothiophene |
InChI |
InChI=1S/C7H12S2/c1-8-6-4-7-3-2-5-9-7/h3H,2,4-6H2,1H3 |
InChI-Schlüssel |
FOXOVWXWBSQQJN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1=CCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)



